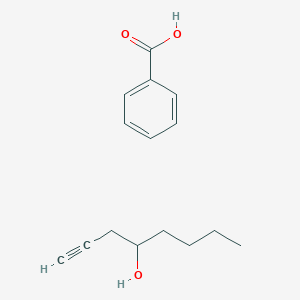

Benzoic acid;oct-1-yn-4-ol

Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals, and organic synthesis . This article compares its hypothetical properties with similar benzoic acid derivatives, alkyne alcohols, and hybrid compounds, emphasizing substituent effects, physicochemical properties, and applications.

Properties

CAS No. |

61284-53-5 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzoic acid;oct-1-yn-4-ol |

InChI |

InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9) |

InChI Key |

BIIKRAXRKFLLDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;oct-1-yn-4-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with oct-1-yne in the presence of a catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. For example, the use of sulfuric acid or sodium hydroxide can promote the reaction under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction rates. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Esterification Reactions

Benzoic acid reacts with alcohols under acidic conditions to form esters via Fischer esterification. Oct-1-yn-4-ol, possessing a hydroxyl group, could participate in this reaction:

Key Notes :

-

The reaction requires a dehydrating agent (e.g., concentrated ) and heat .

-

The triple bond in oct-1-yn-4-ol is unlikely to interfere with esterification under these conditions .

Alkyne-Specific Reactions

The terminal alkyne group () in oct-1-yn-4-ol may undergo independent transformations:

Hydration to Ketone

In acidic media with , alkynes hydrate to form ketones:

Effect of Benzoic Acid :

Alcohol Oxidation

Oct-1-yn-4-ol may oxidize to a ketone (e.g., with or ):

Limitations :

Decarboxylation of Benzoic Acid

At high temperatures ($$

150^\circ \text{C}$$), benzoic acid may decarboxylate to benzene:

This process could occur independently of oct-1-yn-4-ol .

Alkyne Hydrogenation

In the presence of and a catalyst (e.g., ), the triple bond may reduce to a single bond:

Theoretical Challenges

-

Steric Effects : The bulky structure of oct-1-yn-4-ol may hinder esterification at the hydroxyl group.

-

Competing Reactivity : Simultaneous reactions (e.g., alkyne hydration vs. esterification) could lower yields of desired products.

Scientific Research Applications

Benzoic acid;oct-1-yn-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid;oct-1-yn-4-ol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The aromatic ring can interact with lipid membranes, altering their properties. These interactions can lead to antimicrobial and antifungal effects by disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Benzoic Acid Derivatives

Benzoic acid derivatives vary in substituent type, position, and functional groups, significantly altering their chemical and biological behaviors. Key examples include:

Table 1: Key Benzoic Acid Derivatives and Properties

Key Findings :

- Substituent Position: Para-substituted derivatives (e.g., 4-aminobenzoic acid) exhibit stronger biosensor recognition and higher solubility than ortho or meta analogs .

- Biological Activity: Derivatives like 2-Amino-5-Bromo Benzoic Acid show selective cytotoxicity in cancer cell lines (e.g., MCF7), surpassing cisplatin in potency .

- Thermodynamics : Benzoic acid’s enthalpy of combustion (-3228 kJ/mol) and vapor pressure (0.34 mmHg at 25°C) are benchmarks for comparing derivative stability .

Comparison with Alkyne Alcohols

Oct-1-yn-4-ol’s alkyne and hydroxyl groups contrast with other alcohols and alkynes:

Table 2: Alkyne Alcohols and Related Compounds

| Compound | Structure | Molecular Weight | Key Properties/Applications | Evidence Source |

|---|---|---|---|---|

| Oct-1-yn-4-ol | HC≡C-CH₂-CH(OH)-CH₂- | 126.20 g/mol | Potential monomer for polymers, click chemistry | N/A* |

| Propargyl alcohol | HC≡C-CH₂OH | 56.06 g/mol | Corrosion inhibitor, explosive precursor | N/A* |

| 4-Pentyn-1-ol | HC≡C-CH₂-CH₂-CH₂OH | 98.14 g/mol | Crosslinking agent, organic synthesis | N/A* |

Key Findings :

- Reactivity : Terminal alkynes (e.g., propargyl alcohol) undergo Huisgen cycloaddition, useful in bioconjugation, though oct-1-yn-4-ol’s longer chain may reduce steric hindrance.

- Thermal Stability : Alkyne alcohols generally have lower boiling points than saturated analogs due to linear molecular geometry.

Note: Specific data for oct-1-yn-4-ol are absent in provided evidence; properties inferred from structural analogs.

Hybrid Compounds and Potential Synergies

Combining benzoic acid with alkyne alcohols could yield novel co-crystals or esters with tailored properties:

Table 3: Hypothetical Hybrid Compound Properties

| Property | Benzoic Acid; Oct-1-yn-4-ol (Hypothetical) | Benzoic Acid Esters (e.g., Methyl Benzoate) |

|---|---|---|

| Solubility | Moderate in ethanol, low in water | High in organic solvents |

| Melting Point | ~100–120°C (estimated) | 12–15°C (methyl ester) |

| Reactivity | Click chemistry via alkyne, acid-base | Ester hydrolysis, nucleophilic substitution |

| Applications | Polymer precursors, drug delivery systems | Fragrances, plasticizers |

Research Insights :

- Co-crystal Formation : Benzoic acid forms co-crystals with amines (e.g., benzylamine), enhancing thermal stability . Similar behavior may occur with oct-1-yn-4-ol.

- Biological Potential: Hybrids could leverage benzoic acid’s antimicrobial properties and alkyne’s bioorthogonal reactivity for targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.